3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride
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Overview
Description
3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as an inhibitor of specific kinases involved in cancer cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride typically involves the cyclization of intermediate compounds. One common method starts with esters of oxalic acid monoamides, which undergo cyclization to form 3-hydrazinopyrazin-2-ones. These intermediates are then further cyclized to produce the desired triazolo-pyrazine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
Scientific Research Applications
3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme functions.
Medicine: It has potential as a therapeutic agent, particularly in cancer treatment, due to its kinase inhibition properties
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific kinases, such as c-Met and VEGFR-2. These kinases are involved in cell signaling pathways that regulate cell proliferation, survival, and migration. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and inhibit tumor growth .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]triazolo[1,5-a]pyrimidine: Exhibits a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
Uniqueness
3-(aminomethyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is unique due to its specific inhibition of c-Met and VEGFR-2 kinases, making it a promising candidate for targeted cancer therapy. Its structural features allow for high selectivity and potency, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(aminomethyl)-7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O.ClH/c7-3-4-9-10-5-6(12)8-1-2-11(4)5;/h1-2H,3,7H2,(H,8,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHYIVPSIIADFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(=O)N1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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